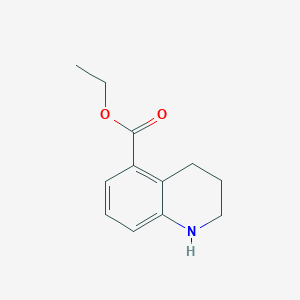

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-3-7-11-9(10)6-4-8-13-11/h3,5,7,13H,2,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUBOWZGLSRVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCCNC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553146 | |

| Record name | Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118128-78-2 | |

| Record name | Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is a heterocyclic compound belonging to the tetrahydroquinoline class. This document provides a comprehensive overview of its known physical and chemical properties, drawing from available data. While specific experimental details for this particular molecule are not widely published, this guide consolidates the existing information and provides context based on the broader family of tetrahydroquinolines, which are recognized for their diverse biological activities. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data is directly reported for this compound, other values are predicted or inferred from closely related structures due to a lack of specific experimental documentation in publicly accessible literature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| CAS Number | 118128-78-2 | [1][2] |

| Appearance | Not specified (likely a solid or oil) | N/A |

| Melting Point | Not specified. For a related isomer, Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, the melting point is 204 °C. | [3] |

| Boiling Point | Not specified. | N/A |

| Solubility | Not specified. A related isomer, Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, is slightly soluble in water (4.3 g/L at 25 °C). | [3] |

| Predicted ¹H NMR | Predicted spectra are available. | [1] |

| Predicted ¹³C NMR | Predicted spectra are available. | [1] |

| IR Spectrum | Not specified. | N/A |

| Mass Spectrum | Not specified. | N/A |

Synthesis and Purification

One general and widely used method is the catalytic hydrogenation of the quinoline ring system. This typically involves the use of a noble metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction solvent and conditions (temperature, pressure) would need to be optimized for this specific substrate.

Another approach involves domino reactions, which have proven to be an efficient strategy for generating substituted tetrahydroquinolines. These multi-step sequences can be initiated by reduction of a nitro group followed by cyclization and further reduction.[4]

A generalized workflow for a potential synthesis route is depicted below.

Caption: A potential synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on common procedures for similar compounds. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.

-

Esterification: Quinoline-5-carboxylic acid is dissolved in an excess of ethanol. A catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed for several hours until the reaction is complete (monitored by TLC). The excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base and extracted with an organic solvent. The organic layer is dried and concentrated to yield ethyl quinoline-5-carboxylate.

-

Hydrogenation: The resulting ethyl quinoline-5-carboxylate is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate). A catalytic amount of palladium on carbon (5-10 wt%) is added. The mixture is then subjected to hydrogenation in a Parr shaker or a similar apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature. The reaction is monitored by TLC or GC-MS until the starting material is consumed.

-

Workup and Purification: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Biological Activity and Signaling Pathways

Specific studies on the biological activity or the involvement in signaling pathways of this compound are not available in the reviewed literature. However, the broader class of tetrahydroquinolines is known to exhibit a wide range of biological activities.[5] These include, but are not limited to, antioxidant, antibacterial, and potential anticancer effects.

The tetrahydroisoquinoline scaffold, a close structural relative, is found in numerous natural products and pharmacologically active compounds.[6][7][8][9] Derivatives of tetrahydroisoquinoline have been reported to possess antitumor, antibacterial, and anti-inflammatory properties.[7][8][9]

Given the structural similarities, it is plausible that this compound could be investigated for similar biological activities. The logical relationship for such an investigation is outlined below.

Caption: Logical relationship for investigating the biological activity of the target compound.

Conclusion

This compound is a compound for which detailed experimental data is not extensively documented in publicly available sources. This guide has compiled the known information regarding its basic properties and has provided a hypothetical framework for its synthesis and potential biological evaluation based on the well-characterized chemistry and pharmacology of the broader tetrahydroquinoline class. Further experimental investigation is required to fully elucidate the physical, chemical, and biological characteristics of this specific molecule. This document serves as a starting point for researchers interested in exploring the potential of this compound in medicinal chemistry and drug development.

References

- 1. Page loading... [guidechem.com]

- 2. This compound, CasNo.118128-78-2 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 3. CAS # 41234-43-9, Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, (±)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid ethyl ester - chemBlink [ww.chemblink.com]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 7. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 8. researchgate.net [researchgate.net]

- 9. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is a heterocyclic organic compound belonging to the tetrahydroquinoline class. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Tetrahydroquinolines are known to exhibit a broad spectrum of pharmacological activities, making their derivatives valuable targets for novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical identity, properties, and synthesis of this compound.

Chemical Identity and Properties

The systematic IUPAC name for the compound is This compound . Its Chemical Abstracts Service (CAS) registry number is 118128-78-2 .[3][4]

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 118128-78-2 | [3][4] |

| IUPAC Name | This compound | N/A |

| Systematic Name | 5-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, ethyl ester | [4] |

| Molecular Formula | C₁₂H₁₅NO₂ | [4] |

| Molecular Weight | 205.25 g/mol | [4] |

| Purity | 95%-98% (typical) | [3] |

| Application | Drug intermediates, Materials intermediate | [3] |

Note: Experimental physical properties such as melting point, boiling point, and density for this specific isomer are not consistently reported in publicly available literature. The data presented is based on information from chemical suppliers and databases.

Experimental Protocols

A potential synthetic route could involve a three-component cascade reaction.[5] This methodology generally proceeds through a Knoevenagel condensation followed by an aza-Michael-Michael addition.

General Synthetic Workflow (Hypothetical)

A plausible, though not explicitly documented, synthesis for this compound could involve the following conceptual steps. This is a generalized protocol and would require optimization.

Reactants:

-

A suitable 2-alkenyl aniline precursor.

-

An appropriate aldehyde.

-

Ethyl cyanoacetate.

-

A base catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Anhydrous solvent (e.g., Dichloromethane).

Procedure:

-

To a solution of the 2-alkenyl aniline (1 equivalent) in the anhydrous solvent, add the aldehyde (1.1 equivalents) and ethyl cyanoacetate (1.1 equivalents).

-

Add the base catalyst (e.g., DBU, 0.5 equivalents) to the mixture.

-

The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., Nitrogen) for a specified period (e.g., 12-24 hours), with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture would be worked up. This typically involves filtering the crude product and removing the solvent under reduced pressure.

-

Purification of the crude product would be achieved through column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).

Logical Relationships in Synthesis

The synthesis of highly substituted tetrahydroquinolines often follows a logical progression of chemical reactions that can be visualized as a workflow.

Caption: A logical workflow for the potential synthesis of the target compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain detailing the involvement of this compound in specific biological signaling pathways or its particular biological activities. The broader class of tetrahydroisoquinoline derivatives has been investigated for various therapeutic applications, including their potential as anticancer agents that may target pathways like the NF-κB signaling pathway.[6] However, without specific studies on the 5-carboxylate ethyl ester of tetrahydroquinoline, any depiction of its role in a signaling pathway would be speculative.

Further research is required to elucidate the specific biological targets and mechanisms of action for this particular compound. Researchers and drug development professionals are encouraged to consider this molecule as a potential candidate for screening in various biological assays to uncover its therapeutic potential.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nova-chemistry.lookchem.com [nova-chemistry.lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01264E [pubs.rsc.org]

- 6. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is a heterocyclic compound belonging to the tetrahydroquinoline class of molecules. The tetrahydroquinoline scaffold is a prominent structural motif in a wide array of biologically active compounds and natural products, exhibiting diverse pharmacological properties. This document presents a template for the spectroscopic characterization and a general synthetic methodology for this compound, designed to aid researchers in its synthesis and identification.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. The values are illustrative and based on the analysis of similar structures.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: Representative ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | m | 3H | Ar-H |

| ~6.5 | s (br) | 1H | NH |

| ~4.2 | q | 2H | O-CH₂-CH₃ |

| ~3.3 | t | 2H | C4-H₂ |

| ~2.7 | t | 2H | C2-H₂ |

| ~1.9 | m | 2H | C3-H₂ |

| ~1.3 | t | 3H | O-CH₂-CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: Representative ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Ester) |

| ~145 | C8a |

| ~128 | C7 |

| ~125 | C6 |

| ~122 | C5a |

| ~118 | C5 |

| ~115 | C4a |

| ~60 | O-CH₂-CH₃ |

| ~42 | C2 |

| ~27 | C4 |

| ~22 | C3 |

| ~14 | O-CH₂-CH₃ |

Solvent: CDCl₃, Frequency: 100 MHz

IR (Infrared) Spectroscopy Data

Table 3: Representative IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Sharp | N-H Stretch |

| ~2950 | Medium | C-H Stretch (Aliphatic) |

| ~1700 | Strong | C=O Stretch (Ester) |

| ~1600, ~1480 | Medium | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Ester) |

Sample Preparation: KBr Pellet

MS (Mass Spectrometry) Data

Table 4: Representative Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 205 | High | [M]⁺ (Molecular Ion) |

| 176 | Medium | [M - C₂H₅]⁺ |

| 160 | High | [M - OC₂H₅]⁺ |

| 132 | Medium | [M - COOC₂H₅]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of a tetrahydroquinoline carboxylate derivative.

Synthesis of this compound

A common route for the synthesis of tetrahydroquinolines involves the reduction of the corresponding quinoline.

Materials:

-

Ethyl quinoline-5-carboxylate

-

Platinum(IV) oxide (Adam's catalyst) or Palladium on carbon (Pd/C)

-

Ethanol (absolute)

-

Hydrogen gas

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a high-pressure reaction vessel, dissolve ethyl quinoline-5-carboxylate in absolute ethanol.

-

Add a catalytic amount of PtO₂ or Pd/C to the solution.

-

Seal the vessel and purge with an inert gas.

-

Introduce hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with ethanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the purified product by NMR, IR, and MS.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Coupling constants (J) are reported in Hertz (Hz).

3.2.2. IR Spectroscopy

-

IR spectra are recorded on an FT-IR spectrometer.

-

Solid samples are prepared as KBr pellets.

-

Liquid samples are analyzed as a thin film between NaCl plates.

-

Absorbance frequencies are reported in wavenumbers (cm⁻¹).

3.2.3. Mass Spectrometry

-

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.

-

The sample is introduced via direct infusion or through a GC inlet.

-

The mass-to-charge ratio (m/z) of the fragments is recorded.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis of a synthesized compound.

Caption: General workflow for synthesis, purification, and spectroscopic analysis.

Caption: Relationship between spectroscopic techniques and structural information.

An In-depth Technical Guide to the Synthesis of Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate, a key intermediate in pharmaceutical research and development. The synthesis is strategically divided into two core stages: the construction of the quinoline ring system followed by its subsequent reduction. This document details the key starting materials, experimental protocols, and quantitative data to support the efficient laboratory synthesis of the target molecule.

I. Synthetic Strategy Overview

The most direct and widely applicable approach to the synthesis of this compound involves a two-step process:

-

Quinoline Ring Formation: Synthesis of the aromatic precursor, Ethyl quinoline-5-carboxylate, from readily available starting materials.

-

Heterocyclic Ring Reduction: Catalytic hydrogenation of the quinoline intermediate to yield the desired saturated tetrahydroquinoline ring system.

This strategy allows for the modular construction of the target molecule, with opportunities for purification and characterization at the intermediate stage.

II. Starting Materials for Ethyl quinoline-5-carboxylate Synthesis

The primary and most logical starting material for the synthesis of the quinoline core is Ethyl 3-aminobenzoate . This commercially available aniline derivative provides the necessary benzene ring and the precursor to the ester functionality at the desired 5-position of the resulting quinoline.

Two classical and effective named reactions are employed for the construction of the quinoline ring from anilines: the Skraup synthesis and the Doebner-von Miller reaction .

A. Skraup Synthesis

The Skraup synthesis utilizes the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring. The glycerol is dehydrated in situ by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation.

B. Doebner-von Miller Reaction

The Doebner-von Miller reaction is a more general method that involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[1] For the synthesis of an unsubstituted quinoline ring at the 2- and 3-positions, acrolein (or a precursor that generates it in situ) is the required α,β-unsaturated aldehyde.

III. Experimental Protocols

A. Step 1: Synthesis of Ethyl quinoline-5-carboxylate via a Modified Skraup/Doebner-von Miller Approach

This protocol outlines a modified procedure that can be considered a variation of the Skraup or Doebner-von Miller reaction, using Ethyl 3-aminobenzoate as the key starting material.

Reaction Scheme:

Caption: Synthesis of Ethyl quinoline-5-carboxylate.

Starting Materials:

-

Ethyl 3-aminobenzoate

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., nitrobenzene, arsenic acid, or ferrous sulfate as a moderator)[2]

Detailed Methodology:

-

In a fume hood, cautiously add concentrated sulfuric acid to a reaction flask equipped with a reflux condenser and a mechanical stirrer.

-

To the stirred sulfuric acid, slowly add glycerol. The mixture will heat up.

-

Once the glycerol is fully incorporated, add the oxidizing agent (if different from the aniline's nitro-substituted precursor).

-

Slowly and carefully add Ethyl 3-aminobenzoate to the reaction mixture. The reaction is often exothermic and can be vigorous.[3] The use of ferrous sulfate can help to moderate the reaction.[2][3]

-

Heat the reaction mixture to the temperature specified in the literature for the chosen variation of the Skraup/Doebner-von Miller reaction, typically in the range of 130-160°C.[4]

-

Maintain the reaction at this temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate solution) until the pH is basic.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl quinoline-5-carboxylate.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data (Expected):

| Parameter | Value |

| Starting Material | Ethyl 3-aminobenzoate |

| Key Reagents | Glycerol, H₂SO₄, Oxidizing Agent |

| Expected Yield | 40-60% (Yields can vary significantly based on specific conditions and scale) |

| Purity | >95% after purification |

B. Step 2: Synthesis of this compound via Catalytic Hydrogenation

The final step in the synthesis is the reduction of the quinoline ring to the corresponding tetrahydroquinoline. This is most effectively achieved through catalytic hydrogenation.

Reaction Scheme:

Caption: Synthesis of this compound.

Starting Materials:

-

Ethyl quinoline-5-carboxylate

-

Hydrogen gas (H₂)

-

Catalyst (e.g., 5% or 10% Palladium on Carbon (Pd/C))

-

Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

Detailed Methodology:

-

Dissolve Ethyl quinoline-5-carboxylate in a suitable solvent in a hydrogenation vessel.

-

Add the palladium on carbon catalyst to the solution.

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically ranging from atmospheric pressure to 50 bar).[5]

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., up to 50-60°C) to facilitate the reaction.[6]

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by column chromatography on silica gel.

Quantitative Data (Expected):

| Parameter | Value |

| Starting Material | Ethyl quinoline-5-carboxylate |

| Key Reagents | H₂, Pd/C |

| Expected Yield | >90% |

| Purity | >98% after purification |

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic process.

Caption: Overall synthetic workflow.

V. Conclusion

The synthesis of this compound is a well-established process that relies on fundamental reactions in heterocyclic chemistry. By employing Ethyl 3-aminobenzoate as a key starting material, researchers can efficiently construct the quinoline core via the Skraup or Doebner-von Miller reaction, followed by a high-yielding catalytic hydrogenation to obtain the desired tetrahydroquinoline. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important pharmaceutical intermediate. Careful optimization of reaction conditions, particularly for the quinoline formation step, will be key to achieving high yields and purity.

References

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Biological potential of substituted tetrahydroquinoline esters

An In-depth Technical Guide on the Biological Potential of Substituted Tetrahydroquinoline Esters

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic system that forms the core of numerous natural products and synthetic compounds with significant biological activities.[1] As a partially saturated derivative of quinoline, the THQ nucleus offers a three-dimensional structure that is advantageous for specific interactions with biological targets. The versatility of its synthesis allows for the introduction of a wide array of substituents, leading to a diverse chemical space for drug discovery.[2][3][4] Substituted tetrahydroquinoline esters, in particular, have garnered substantial attention due to their demonstrated potential across various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[5][6][7] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this important class of compounds.

Synthetic Strategies

The synthesis of substituted tetrahydroquinoline esters is achieved through several efficient and innovative chemical methodologies. These strategies often focus on atom economy and the generation of molecular complexity in a limited number of steps.

Key Synthetic Protocols

-

Cascade Reactions: One-pot multi-component cascade reactions are highly effective for synthesizing highly substituted THQs. A common approach involves the reaction of a 2-alkenyl aniline, an aldehyde, and an active methylene compound like ethyl cyanoacetate in the presence of a base such as DBU. The reaction proceeds through a Knoevenagel condensation followed by an aza-Michael–Michael addition cascade to construct the THQ scaffold.[2]

-

Tandem Reduction-Reductive Amination: This diastereoselective method is used to synthesize 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters from methyl (2-nitrophenyl)acetate derivatives. The process involves alkylation with an allylic halide, ozonolysis, and a final catalytic hydrogenation step that initiates a tandem sequence of nitro group reduction, intramolecular condensation, and imine reduction.[4][8][9]

-

Povarov Reaction: This [4+2] cycloaddition reaction is a classical and versatile method for synthesizing THQs. It typically involves the reaction of an aniline, an aldehyde, and an activated alkene. This method has been used to prepare libraries of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines for biological screening.[10][11]

-

Borrowing Hydrogen (BH) Methodology: An atom-economical approach for C-C and C-N bond formation, this method uses a manganese(I) PN3 pincer complex to catalyze the reaction between 2-aminobenzyl alcohols and secondary alcohols. The reaction proceeds via the catalytic dehydrogenation of the alcohol to an aldehyde, which then reacts with the amino alcohol to form the THQ ring, with water as the only byproduct.[12]

References

- 1. datapdf.com [datapdf.com]

- 2. Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01264E [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction. | Semantic Scholar [semanticscholar.org]

- 10. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate: A Versatile Scaffold in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is a heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its rigid, bicyclic structure, incorporating a secondary amine and an ester functional group, provides a versatile platform for the construction of more complex molecular architectures. This guide offers a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role as a key intermediate in the development of novel chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 118128-78-2 |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

Synthesis

The primary route to this compound involves the catalytic hydrogenation of the corresponding aromatic precursor, ethyl quinoline-5-carboxylate. This reaction selectively reduces the pyridine ring of the quinoline system, leaving the benzene ring and the ester functional group intact.

Discovery and history of tetrahydroquinoline-5-carboxylate derivatives

An In-depth Technical Guide to the Discovery and History of Tetrahydroquinoline-5-Carboxylate Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline core is a privileged heterocyclic scaffold renowned for its prevalence in a wide array of biologically active compounds and natural products. Functionalization of this core is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This technical guide focuses on a specific, albeit less-documented, subclass: tetrahydroquinoline-5-carboxylate derivatives. Due to a scarcity of literature chronicling a singular "discovery" event for this specific derivative, this paper traces its logical historical development through the foundational synthesis of its aromatic precursor, quinoline-5-carboxylic acid, via classic named reactions, followed by well-established reduction methodologies. We provide a detailed examination of synthetic pathways, key experimental protocols, and the potential therapeutic relevance of this scaffold, particularly in oncology, by drawing parallels with closely related analogues that target critical signaling pathways such as the PI3K/AKT/mTOR cascade.

Discovery and Historical Synthesis

The history of tetrahydroquinoline-5-carboxylate is not marked by a single discovery but is intrinsically linked to the development of synthetic methods for the quinoline core itself. The primary historical route involves a two-stage process: the initial synthesis of a quinoline-5-carboxylate followed by the saturation of the pyridine ring.

Classic methods such as the Friedländer Annulation , reported by Paul Friedländer in 1882, provide a foundational approach for constructing the quinoline ring system.[1] This reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group. To produce a 5-carboxylate derivative, the starting materials must be appropriately substituted. For instance, the reaction of a suitably protected 2-amino-6-formylbenzoic acid derivative with an α-methylene ester would theoretically yield the desired quinoline-5-carboxylate scaffold.

Following the successful synthesis of the aromatic quinoline-5-carboxylate, the second crucial step is the reduction of the heterocyclic ring. Catalytic hydrogenation is the most common and effective method for this transformation. This process typically involves reacting the quinoline derivative with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide, or Raney nickel, to yield the 1,2,3,4-tetrahydroquinoline derivative.[2]

Synthetic Methodologies and Experimental Protocols

Modern synthetic chemistry offers various routes to the tetrahydroquinoline scaffold, but the classic two-stage approach remains fundamental. Below, we provide representative protocols for each stage.

Key Synthetic Approaches

The synthesis of these derivatives can be broadly categorized into traditional and modern methods, each with distinct advantages.

| Method Category | Description | Key Reagents/Conditions | Typical Yields | Citation |

| Classic Friedländer + Hydrogenation | A two-step sequence. First, formation of the quinoline ring via acid or base-catalyzed condensation, followed by reduction of the heterocycle. | 1. 2-aminobenzaldehyde, α-methylene ketone, acid/base. 2. H₂, Pd/C, pressure. | Good to Excellent (58-100% for Friedländer step) | [3] |

| Domino Reactions | Multi-step sequences where subsequent reactions occur without isolating intermediates, improving efficiency. | 2-nitroarylketones, H₂, Pd/C (triggers reduction, cyclization, and further reduction). | High (78-98%) | [4] |

| Photochemical Synthesis | Modern approach using light to induce radical annulation between N-alkyl anilines and maleimides, forming the tetrahydroquinoline core. | N-alkyl anilines, maleimides, light source (e.g., LEDs). | Moderate to Good | [5] |

Detailed Experimental Protocol 1: Friedländer-type Synthesis of Ethyl 2-methylquinoline-5-carboxylate

This protocol is a representative example of the Friedländer reaction to form the quinoline precursor.

-

Reaction Setup: To a solution of ethyl 2-amino-6-formylbenzoate (1.93 g, 10 mmol) in absolute ethanol (50 mL), add acetone (1.16 g, 20 mmol).

-

Catalysis: Add a catalytic amount of 85% potassium hydroxide (0.2 g) to the mixture.

-

Reaction Execution: Heat the mixture to reflux and stir for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize with dilute hydrochloric acid.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 2-methylquinoline-5-carboxylate.

Detailed Experimental Protocol 2: Catalytic Hydrogenation to Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

This protocol describes the reduction of the quinoline precursor to the final tetrahydroquinoline product, adapted from established methods.[2]

-

Reaction Setup: In a high-pressure reaction vessel (Parr hydrogenator), dissolve ethyl 2-methylquinoline-5-carboxylate (2.15 g, 10 mmol) in methanol (50 mL).

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C, 200 mg, ~10 wt%) to the solution.

-

Reaction Execution: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 10 atmospheres. Heat the mixture to 60°C and stir vigorously for 8-12 hours, or until hydrogen uptake ceases.

-

Work-up: Cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography if necessary to yield this compound.

Biological Activity and Therapeutic Potential

While specific biological data for tetrahydroquinoline-5-carboxylate derivatives are sparse in the literature, the broader tetrahydroquinoline class is a cornerstone of medicinal chemistry, exhibiting a wide range of activities including anticancer, antibacterial, and neurotropic effects.[6]

A significant body of research points to the inhibition of the PI3K/AKT/mTOR signaling pathway as a key mechanism of action for the anticancer effects of many heterocyclic compounds, including quinoline and tetrahydroquinoline derivatives.[7][8] This pathway is a master regulator of cell growth, proliferation, and survival, and its deregulation is a hallmark of many cancers.[6][9]

Although direct evidence for 5-carboxylate derivatives is limited, a closely related compound, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (a position-8 derivative), has been shown to induce autophagy and oxidative stress in colorectal cancer cells by inhibiting the PI3K/AKT/mTOR pathway.[10] This provides a strong rationale for investigating 5-carboxylate analogues as potential inhibitors of the same pathway.

Quantitative Data on Representative Analogues

The following data for a representative tetrahydroquinolinone derivative demonstrates the potential potency of this scaffold against cancer cell lines.

| Compound ID | Cell Line | Assay | IC₅₀ (µM) | Mechanism | Citation |

| 20d ¹ | HCT-116 (Colon) | Antiproliferative | 1.83 ± 0.11 | PI3K/AKT/mTOR Inhibition, ROS Induction | [10] |

| 20d ¹ | HT-29 (Colon) | Antiproliferative | 4.67 ± 0.21 | PI3K/AKT/mTOR Inhibition, ROS Induction | [10] |

¹(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate

Conclusion and Future Outlook

The tetrahydroquinoline-5-carboxylate framework represents an intriguing but underexplored area of medicinal chemistry. While its specific history is embedded within the broader development of quinoline synthesis, the logical pathways to its creation are well-established, proceeding from classic cyclization reactions followed by catalytic hydrogenation. The true potential of this scaffold lies in its biological activity. Drawing strong inferences from related derivatives, the 5-carboxylate series holds promise as potential modulators of critical oncogenic pathways like PI3K/AKT/mTOR. Future research should focus on the targeted synthesis of a focused library of these compounds to fully elucidate their structure-activity relationships, confirm their mechanism of action, and evaluate their potential as next-generation therapeutic agents. The detailed synthetic protocols provided herein offer a robust starting point for these future investigations.

References

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]

- 3. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photochemical synthesis of an epigenetic focused tetrahydroquinoline library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Regioselective Synthesis of 5-Substituted Tetrahydroquinolines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic methodologies for the regioselective synthesis of 5-substituted tetrahydroquinolines. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the tetrahydroquinoline scaffold in a wide range of biologically active molecules. This document details key synthetic strategies, presents quantitative data for comparative analysis, and provides explicit experimental protocols for reproducible research.

Introduction

The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. The specific substitution pattern on this heterocyclic system plays a crucial role in modulating its biological activity. Consequently, the development of synthetic methods that allow for precise control over the position of substituents is of paramount importance. Substitution at the 5-position of the tetrahydroquinoline ring, in particular, can significantly influence the molecule's interaction with biological targets. This guide focuses on modern synthetic approaches that achieve regioselective functionalization at this specific position.

Key Synthetic Strategies

The regioselective synthesis of 5-substituted tetrahydroquinolines can be broadly approached through two main strategies:

-

Construction of the Tetrahydroquinoline Ring from Pre-substituted Precursors: This "bottom-up" approach involves the cyclization of appropriately substituted anilines or related compounds, where the desired substituent is already in place. Methods such as the Povarov and Diels-Alder reactions fall into this category. The regioselectivity is dictated by the substitution pattern of the starting materials.

-

Direct C-H Functionalization of the Pre-formed Tetrahydroquinoline Core: This "top-down" strategy involves the direct introduction of a substituent at the 5-position of a pre-existing tetrahydroquinoline ring. This approach is often more atom-economical and allows for the late-stage modification of complex molecules.

This guide will explore examples from both categories, providing detailed insights into their application.

Data Presentation: A Comparative Overview

The following table summarizes quantitative data from key studies on the regioselective synthesis of substituted tetrahydroquinolines, with a focus on methods that can potentially be adapted or have been utilized for the synthesis of 5-substituted analogs.

| Method | Key Features | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | Regioselectivity | Citation(s) |

| Domino Povarov Reaction | Three-component reaction of anilines, aldehydes, and electron-deficient alkynes. | p-Toluenesulfonic acid | Ethanol | r.t. | 41-67 | Varies | [1][2] |

| C-H Alkylation of Indolines (C5) | Solvent-controlled regioselective alkylation with para-quinone methides. Potentially adaptable for THQs. | HFIP (as solvent) | HFIP | r.t. | - | C5 for indolines | [3][4] |

| Aza-Diels-Alder Reaction | Cycloaddition of N-arylimines with electron-rich olefins. | Lewis or Brønsted acids | Various | Various | - | Varies | [5][6] |

Note: Data specifically for the regioselective synthesis of 5-substituted tetrahydroquinolines is limited in the reviewed literature. The presented data highlights methods with the potential for such applications, and the regioselectivity is highly dependent on the specific substrates used.

Experimental Protocols

Domino Povarov Reaction for the Synthesis of Polysubstituted Tetrahydroquinolines

This protocol is based on a domino three-component reaction of arylamines, methyl propiolate, and aromatic aldehydes.[1][2] The substitution pattern of the resulting tetrahydroquinoline is determined by the substituents on the arylamine and aromatic aldehyde. To achieve a 5-substituted tetrahydroquinoline, a meta-substituted aniline would be a logical starting material.

Materials:

-

Arylamine (e.g., m-toluidine for a 5-methyltetrahydroquinoline derivative)

-

Methyl propiolate

-

Aromatic aldehyde (e.g., benzaldehyde)

-

p-Toluenesulfonic acid

-

Ethanol

Procedure:

-

A solution of the arylamine (4.0 mmol) and methyl propiolate (2.0 mmol, 0.168 g) in 5 mL of ethanol is stirred at room temperature overnight.

-

The aromatic aldehyde (2.0 mmol) and p-toluenesulfonic acid (0.5 mmol) are then added to the reaction mixture.

-

The mixture is stirred at room temperature for an additional 48 hours.

-

The resulting precipitate is collected by filtration and washed with cold ethanol to yield the solid product.

-

The crude product can be further purified by thin-layer chromatography if necessary.

Solvent-Controlled Regioselective C-H Alkylation of Indolines at the C5 Position

This protocol describes a metal-free, solvent-controlled regioselective C-H alkylation of indolines with para-quinone methides (p-QMs).[3][4] While the study reports C6-alkylation for tetrahydroquinolines, the analogous conditions for C5-alkylation of indolines are presented here as a potential strategy for adaptation to the tetrahydroquinoline system, likely requiring specific directing groups or electronic tuning of the substrate.

Materials:

-

Indoline

-

para-Quinone methide (p-QM)

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

-

To a solution of the indoline (1.0 equiv) in HFIP, the para-quinone methide (1.2 equiv) is added.

-

The reaction mixture is stirred at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Mandatory Visualizations

Logical Workflow for Synthetic Strategy Selection

Caption: A logical workflow diagram illustrating the decision-making process for selecting a synthetic strategy for 5-substituted tetrahydroquinolines.

Reaction Mechanism: Domino Povarov Reaction

Caption: A simplified diagram illustrating the proposed mechanism of the domino Povarov reaction for the synthesis of substituted tetrahydroquinolines.

Conclusion and Future Outlook

The regioselective synthesis of 5-substituted tetrahydroquinolines remains a challenging yet crucial area of research in organic and medicinal chemistry. While methods utilizing pre-functionalized starting materials in reactions like the Povarov and Diels-Alder cycloadditions offer a viable, albeit substrate-dependent, route, the development of direct and selective C5-functionalization methods on the tetrahydroquinoline core is highly desirable. The insights gained from C-H activation strategies on related heterocyclic systems, such as indolines, provide a promising avenue for future exploration. Further research in catalysis and reaction design is anticipated to yield more efficient and versatile methods for accessing this important class of molecules, thereby facilitating the discovery of novel therapeutic agents.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. BJOC - Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Solvent-controlled regioselective C(5)–H/N(1)–H bond alkylations of indolines and C(6)–H bond alkylations of 1,2,3,4-tetrahydroquinolines with para-quinone methides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Aza-Diels-Alder reactions in the synthesis of tetrahydroquinoline structures: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

An In-depth Technical Guide on the Theoretical Electronic Structure of Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive theoretical framework for the investigation of the electronic structure of Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Understanding the electronic properties of such molecules is paramount for predicting their reactivity, stability, and potential interactions with biological targets. This guide outlines the standard computational methodologies, primarily focusing on Density Functional Theory (DFT), for elucidating key electronic characteristics. It details the protocols for geometry optimization, frontier molecular orbital analysis, charge distribution, and molecular electrostatic potential mapping. Representative data is presented in structured tables, and logical workflows are visualized using diagrams to offer a complete guide for researchers in the field of computational drug design.

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a core structure in a multitude of biologically active compounds and natural products, exhibiting properties ranging from antiarrhythmic to antiviral and antimalarial activities.[1] this compound, as a derivative, holds significant potential as a building block in the synthesis of novel therapeutic agents. A thorough understanding of its electronic structure is fundamental to predicting its chemical behavior and designing structure-activity relationships (SAR) for drug development.

Theoretical studies, particularly those employing quantum mechanical methods like Density Functional Theory (DFT), offer profound insights into molecular properties at an atomic level.[2] These computational approaches allow for the characterization of molecular geometry, electronic distribution, and reactivity descriptors, which are often costly and time-consuming to determine experimentally. This guide details the application of these methods to this compound.

Theoretical and Computational Methodologies

The electronic structure of a molecule is typically investigated through a series of computational steps, beginning with the determination of its most stable geometry and progressing to the analysis of its molecular orbitals and charge distribution.

Experimental Protocol: Density Functional Theory (DFT) Calculation

DFT is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry.[2]

-

Molecular Structure Input : The initial 3D structure of this compound is constructed using molecular modeling software. The CAS registry number for this compound is 118128-78-2, and its molecular formula is C12H15NO2.[3]

-

Geometry Optimization : The initial structure is optimized to find the global minimum on the potential energy surface. This is achieved using a gradient-based optimization algorithm. A popular and effective method for organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a comprehensive basis set such as 6-311++G(d,p).[4][5] This level of theory provides a good balance between accuracy and computational cost for systems of this size.

-

Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Electronic Property Calculation : Using the optimized geometry, single-point energy calculations are performed to derive key electronic properties. This includes the analysis of frontier molecular orbitals (HOMO and LUMO), Mulliken population analysis for atomic charges, and the generation of the molecular electrostatic potential (MEP) map.

Data Presentation and Analysis

The following tables summarize the kind of quantitative data obtained from a typical DFT study on a molecule like this compound. The values presented are representative and based on studies of structurally similar compounds.

Optimized Geometrical Parameters

Geometry optimization provides the most stable three-dimensional arrangement of the atoms. Table 1 lists key bond lengths and angles. The non-planar nature of the tetrahydroquinoline ring is an expected outcome.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Value (Å or °) |

|---|---|---|

| Bond Lengths | C=O | 1.217 |

| C-O | 1.360 | |

| C-N (ring) | 1.385 | |

| C-C (aromatic) | 1.395 - 1.410 | |

| Bond Angles | O=C-O | 124.5 |

| C-N-C | 123.3 |

| | C-C-C (aromatic) | 119.0 - 121.0 |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[6] A smaller gap suggests higher reactivity.[6]

Table 2: Frontier Molecular Orbital Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.55 |

| LUMO Energy | -1.45 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating partial atomic charges, offering insight into the charge distribution across the molecule.[4] It should be noted that this method is basis-set dependent, but it provides a useful qualitative picture.[4][7]

Table 3: Calculated Mulliken Atomic Charges (Selected Atoms)

| Atom | Charge (e) |

|---|---|

| O (carbonyl) | -0.58 |

| O (ester) | -0.45 |

| N (ring) | -0.62 |

| C (carbonyl) | +0.75 |

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[8]

Table 4: Global Reactivity Descriptors

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 6.55 |

| Electron Affinity (A) | A ≈ -ELUMO | 1.45 |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.00 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.55 |

| Chemical Softness (S) | S = 1 / (2η) | 0.196 |

Visualization of Electronic Properties

Molecular Electrostatic Potential (MEP) Map

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[9][10] It maps the electrostatic potential onto the electron density surface.

-

Red regions (negative potential) indicate electron-rich areas, susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

-

Blue regions (positive potential) indicate electron-deficient areas, susceptible to nucleophilic attack. These are often located around hydrogen atoms bonded to heteroatoms.

-

Green regions represent areas with near-zero potential.

For this compound, the most negative potential (red) is expected around the carbonyl oxygen atom, identifying it as a primary site for hydrogen bonding and electrophilic interactions. The hydrogen atom on the nitrogen would be a site of positive potential (blue).

Logical Relationships of Electronic Properties

The fundamental outputs of a DFT calculation, such as the energies of the frontier orbitals, are interconnected and allow for the derivation of higher-level chemical concepts that describe molecular behavior.

Conclusion

The theoretical investigation of this compound using Density Functional Theory provides critical insights into its electronic structure and reactivity. The analysis of frontier molecular orbitals, charge distribution, and molecular electrostatic potential collectively creates a detailed electronic profile of the molecule. The HOMO-LUMO gap serves as a reliable indicator of its kinetic stability, while the MEP map highlights the reactive centers, crucial for understanding potential intermolecular interactions, particularly with biological macromolecules. This computational approach is an indispensable tool in modern drug discovery, enabling the rational design of novel derivatives with enhanced activity and optimized properties. The methodologies and data presented in this guide provide a robust foundation for further computational and experimental exploration of this promising chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Density functional theory - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 5. arxiv.org [arxiv.org]

- 6. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 7. 11.2.1 Population Analysis⣠11.2 Wave Function Analysis ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 8. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MEP [cup.uni-muenchen.de]

Methodological & Application

Application Note: Catalytic Hydrogenation of Ethyl Quinoline-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the catalytic hydrogenation of ethyl quinoline-5-carboxylate to produce ethyl 5,6,7,8-tetrahydroquinoline-5-carboxylate. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and bioactive molecules. The protocol is based on established methods for the hydrogenation of quinoline derivatives.

Introduction

The reduction of the quinoline ring system to its corresponding tetrahydroquinoline derivative is a fundamental transformation in organic synthesis. The resulting 5,6,7,8-tetrahydroquinoline core is a key structural motif in numerous pharmacologically active compounds. Catalytic hydrogenation offers a highly efficient and atom-economical method for this conversion. This application note details a general protocol using common heterogeneous catalysts such as Palladium on Carbon (Pd/C) or Cobalt-based catalysts, which are known to effectively catalyze the hydrogenation of the nitrogen-containing heterocyclic ring of quinolines.[1][2][3][4][5]

Data Presentation

The following table summarizes typical yields for the catalytic hydrogenation of various quinoline derivatives under different catalytic systems. While specific data for ethyl quinoline-5-carboxylate is not extensively published, these examples provide a strong indication of the expected efficiency for this substrate under similar conditions.

| Catalyst System | Substrate Scope | Temperature (°C) | H2 Pressure (bar) | Solvent | Yield (%) | Reference |

| Pd/CN | Quinolines | 50 | 20 | Ethanol | 86.6 - 97.8 | [3] |

| Granular Cobalt | Quinoline Derivatives | 70 - 150 | 30 | Water | 50 - 99 | [5][6] |

| Co@SiO₂ | Quinolines | 100 - 120 | 40 - 50 | Methanol | >99 | [7] |

| 5Ir/meso_S-C | Quinoline Derivatives | 100 | 20 | Ethanol | ~100 | [8] |

| Pd/C | Dienes and Quinolines | 30 - 50 | 30 - 100 | Methanol | 10 - 90 | [9] |

Experimental Protocol

This protocol describes a general procedure for the catalytic hydrogenation of ethyl quinoline-5-carboxylate in a batch reactor.

Materials:

-

Ethyl quinoline-5-carboxylate

-

Catalyst (e.g., 5-10% Palladium on Carbon (Pd/C), or a prepared Cobalt catalyst)

-

Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

-

Hydrogen gas (high purity)

-

Inert gas (e.g., Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

-

Standard laboratory glassware

-

High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

Procedure:

-

Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and leak-tested according to the manufacturer's instructions.

-

Charging the Reactor:

-

To the reactor vessel, add ethyl quinoline-5-carboxylate (1.0 eq).

-

Add the catalyst. For Pd/C, a loading of 1-5 mol% is typically sufficient. For other catalysts, refer to specific literature preparations.[5][6] Handle pyrophoric catalysts under an inert atmosphere.

-

Add the solvent (e.g., ethanol) to a concentration typically in the range of 0.1-0.5 M.

-

-

Inerting the System: Seal the reactor. Purge the system with an inert gas (e.g., nitrogen or argon) 3-5 times to remove any residual air.

-

Hydrogenation:

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).[3][7]

-

Begin stirring and heat the reaction mixture to the target temperature (e.g., 50-100 °C).[3][7]

-

Monitor the reaction progress by observing the hydrogen uptake from the gas reservoir. The reaction is typically complete when hydrogen consumption ceases. Reaction times can vary from a few hours to 24 hours depending on the substrate, catalyst, and conditions.

-

-

Work-up:

-

After the reaction is complete, cool the reactor to room temperature.

-

Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Purge the reactor with inert gas.

-

Open the reactor and filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, ethyl 5,6,7,8-tetrahydroquinoline-5-carboxylate, can be purified by standard techniques such as column chromatography on silica gel or distillation under reduced pressure, if necessary.

Characterization:

The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: Catalytic hydrogenation of ethyl quinoline-5-carboxylate.

Caption: Experimental workflow for catalytic hydrogenation.

References

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. researchgate.net [researchgate.net]

- 3. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]

- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Asymmetric Synthesis of Chiral Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

Introduction

Chiral 1,2,3,4-tetrahydroquinolines (THQs) are privileged structural motifs prevalent in a wide array of natural products, pharmaceuticals, and agrochemicals.[1] Their significant biological activities make the development of efficient and stereoselective synthetic methods a key objective for researchers in organic synthesis and drug discovery. Among the various strategies, the direct asymmetric hydrogenation of readily available quinoline precursors stands out as one of the most atom-economical and powerful methods for accessing enantiomerically pure THQs.[2][3]

This document provides a detailed protocol for the asymmetric synthesis of Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate via the iridium-catalyzed asymmetric hydrogenation of Ethyl quinoline-5-carboxylate. While this specific substrate has not been explicitly reported in the literature, the chosen catalytic system has demonstrated broad applicability and high efficiency for a variety of substituted quinolines.

Data Presentation: Performance of Iridium-Based Catalysts

Iridium complexes, particularly when combined with chiral phosphine ligands and an iodine additive, are highly effective for the asymmetric hydrogenation of diverse quinoline derivatives, consistently affording excellent yields and high enantioselectivities.[2][4] The data below summarizes the performance of a representative iridium catalyst system across various substrates, demonstrating its potential applicability for the target transformation.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Various Quinolines

| Entry | Substrate (Quinoline Derivative) | Catalyst System | Yield (%) | ee (%) | Reference |

| 1 | 2-Methylquinoline | [Ir(COD)Cl]₂ / (S)-SegPhos / I₂ | >99 | 90 | [5] |

| 2 | 2-Ethylquinoline | [Ir(COD)Cl]₂ / (R)-MeO-Biphep / I₂ | >99 | 95 | [2] |

| 3 | 2-Propylquinoline | [Ir(COD)Cl]₂ / (R)-MeO-Biphep / I₂ | >99 | 94 | [2] |

| 4 | 2-Phenylquinoline | [Ir(COD)Cl]₂ / (S)-SegPhos / I₂ | >99 | 88 | [5] |

| 5 | 2-Benzylquinoline | [Ir(COD)Cl]₂ / (S)-MeO-Biphep / I₂ | >99 | 96 | [4] |

| 6 | 6-Methoxy-2-methylquinoline | [Ir(COD)Cl]₂ / (S)-SegPhos / I₂ | >99 | 91 | [5] |

| 7 | 2,6-Dimethylquinoline | [Ir(COD)Cl]₂ / (R)-MeO-Biphep / I₂ | >99 | 96 | [2] |

Conditions may vary slightly between references. This table serves as a guide to the general efficacy of the catalyst system.

Experimental Protocols

The following is a detailed, representative protocol for the asymmetric hydrogenation of Ethyl quinoline-5-carboxylate.

Note: This protocol is adapted from highly successful procedures for similar substrates.[4][5] Optimization of reaction conditions (e.g., solvent, temperature, pressure, catalyst loading) may be necessary to achieve the best results for this specific substrate. All operations should be carried out using standard Schlenk techniques under an inert atmosphere (Argon or Nitrogen).

Materials and Reagents:

-

Ethyl quinoline-5-carboxylate (Substrate)

-

[Ir(COD)Cl]₂ (Iridium precursor)

-

(S)-SegPhos or (R)-MeO-Biphep (Chiral Ligand)

-

Iodine (I₂) (Additive)

-

Toluene, Anhydrous (Solvent)

-

Hydrogen gas (H₂), high purity

-

Ethyl Acetate (for extraction and chromatography)

-

Hexane (for chromatography)

-

Silica Gel (for column chromatography)

Equipment:

-

High-pressure autoclave equipped with a magnetic stir bar and pressure gauge

-

Schlenk line and glassware

-

Syringes and needles

-

Rotary evaporator

-

Chromatography column

Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

-

Catalyst Pre-formation:

-

In a glovebox or under a stream of argon, add [Ir(COD)Cl]₂ (0.01 mmol, 1.0 mol%) and the chiral ligand (e.g., (S)-SegPhos, 0.022 mmol, 2.2 mol%) to a dry Schlenk flask.

-

Add 5 mL of anhydrous toluene via syringe.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst precursor.

-

-

Reaction Setup:

-

To a glass liner for the autoclave, add Ethyl quinoline-5-carboxylate (1.0 mmol, 1.0 equiv) and Iodine (I₂, 0.1 mmol, 10 mol%).

-

Transfer the pre-formed catalyst solution from the Schlenk flask to the glass liner via cannula under an inert atmosphere.

-

Add additional anhydrous toluene to bring the total volume to approximately 10 mL.

-

Place the magnetic stir bar into the liner.

-

-

Hydrogenation:

-

Seal the glass liner inside the autoclave.

-

Purge the autoclave by pressurizing with hydrogen gas to ~10 atm and then venting, repeating this cycle 3-5 times to ensure an inert atmosphere.

-

Pressurize the autoclave to the desired pressure (e.g., 50 atm / ~725 psi) with hydrogen gas.

-

Begin vigorous stirring and maintain the reaction at room temperature (or a specified temperature) for 12-24 hours. Monitor the reaction progress by checking the pressure drop (optional, if the setup allows for it without contamination).

-

-

Work-up and Purification:

-

After the reaction is complete, carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Open the autoclave and remove the reaction mixture.

-

Concentrate the mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of Ethyl Acetate in Hexane) to isolate the chiral this compound.

-

-

Characterization:

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

-

Mandatory Visualizations

Caption: General experimental workflow for the Ir-catalyzed asymmetric hydrogenation.

Caption: Proposed catalytic cycle for Iridium-catalyzed quinoline hydrogenation.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

Domino Reactions for the Synthesis of Polysubstituted Tetrahydroquinolines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide range of natural products and synthetic compounds with significant biological activities. Domino reactions, also known as tandem or cascade reactions, offer an efficient and atom-economical approach to constructing these complex heterocyclic systems from simple precursors in a single synthetic operation. This strategy avoids the isolation of intermediates, reduces solvent waste, and minimizes purification steps, aligning with the principles of green chemistry. These application notes provide detailed protocols and comparative data for two powerful domino reactions used in the synthesis of polysubstituted tetrahydroquinolines: the p-toluenesulfonic acid-catalyzed Domino Povarov Reaction and a Palladium-on-Carbon-catalyzed Tandem Reduction-Reductive Amination.

I. Domino Povarov Reaction for Tetrahydroquinoline Synthesis

The Povarov reaction, a formal [4+2] cycloaddition, is a classic method for synthesizing tetrahydroquinolines. In its domino variant, a three-component reaction between an arylamine, an aromatic aldehyde, and an electron-rich alkene or alkyne derivative leads to highly substituted tetrahydroquinolines. The following protocol details a p-toluenesulfonic acid (p-TsOH) catalyzed domino Povarov reaction using arylamines, aromatic aldehydes, and methyl propiolate.[1][2]

Reaction Principle

This reaction proceeds through a sequence of steps initiated by the formation of two key intermediates in situ: a β-enamino ester from the reaction of an arylamine with methyl propiolate, and an N-aryl aldimine from the condensation of the arylamine with an aromatic aldehyde. A subsequent Mannich-type addition followed by an intramolecular electrophilic aromatic substitution yields the polysubstituted tetrahydroquinoline.[1][2]

Experimental Protocol

General Procedure for the Synthesis of Polysubstituted Tetrahydroquinolines via Domino Povarov Reaction: [1][2]

-

To a 25 mL round-bottom flask, add arylamine (4.0 mmol) and methyl propiolate (2.0 mmol, 0.168 g) in ethanol (5 mL).

-

Stir the solution at room temperature overnight to facilitate the formation of the β-enamino ester.

-

To the reaction mixture, add the aromatic aldehyde (2.0 mmol) and p-toluenesulfonic acid (0.5 mmol).

-

Continue stirring the mixture at room temperature for an additional 48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, collect the resulting precipitate by vacuum filtration.

-

Wash the solid product with cold ethanol.

-

Purify the crude product by thin-layer chromatography using a developing reagent of petroleum ether and ethyl acetate (10:1 v/v) to obtain the pure polysubstituted tetrahydroquinoline.

Data Presentation

Table 1: Synthesis of Polysubstituted Tetrahydroquinolines via Domino Povarov Reaction [1][2]

| Entry | Arylamine (R) | Aromatic Aldehyde (R') | Product | Yield (%) | Diastereoselectivity |